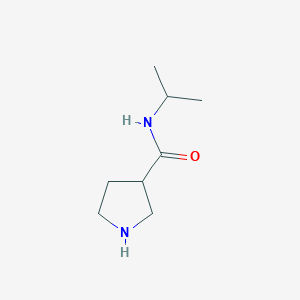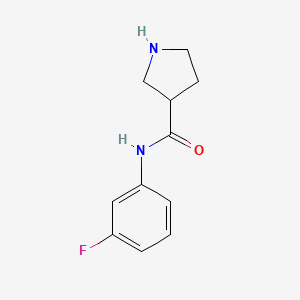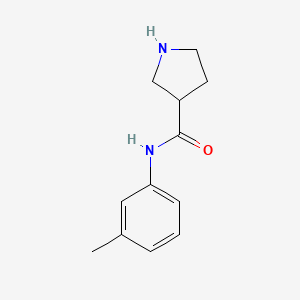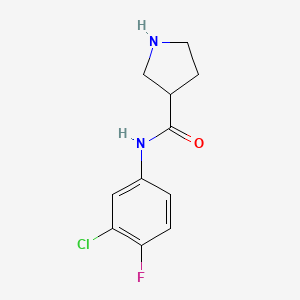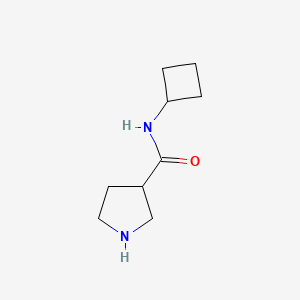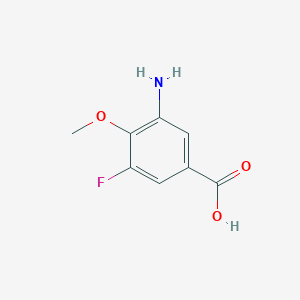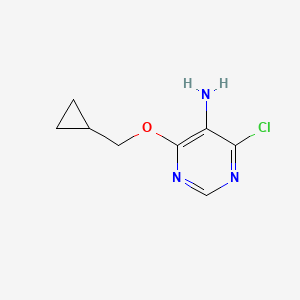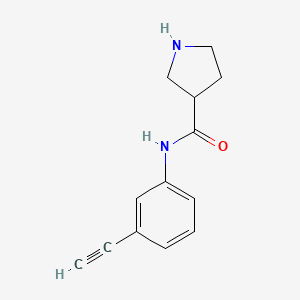
N-(3-ethynylphenyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethynylphenyl)pyrrolidine-3-carboxamide is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrrolidine ring attached to a phenyl group with an ethynyl substituent, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Reaction Process: The two starting materials are reacted under conditions that promote amide bond formation, such as using coupling reagents like carbodiimides (e.g., DCC, EDC) or activating agents like HATU.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: Some industrial processes may employ continuous flow chemistry to enhance efficiency and safety.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, and H₂O₂.
Reduction: Typical reducing agents are LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxo Derivatives: Oxidation can yield compounds like this compound oxo derivatives.
Amine Derivatives: Reduction can produce amine derivatives with different substituents.
Functionalized Derivatives: Substitution reactions can lead to a variety of functionalized compounds, expanding the compound's utility.
Chemistry:
Synthetic Intermediate: this compound serves as a key intermediate in the synthesis of more complex organic molecules.
Catalyst Development: It can be used in the development of catalysts for various organic reactions.
Biology:
Biological Probes: The compound can be used to develop biological probes for studying enzyme activities and interactions.
Drug Design:
Medicine:
Pharmaceuticals: The compound can be utilized in the synthesis of pharmaceuticals, contributing to the development of new drugs.
Bioactive Molecules: It can be used to create bioactive molecules with potential therapeutic effects.
Industry:
Material Science: this compound can be used in the development of advanced materials with unique properties.
Agriculture: It may find applications in the synthesis of agrochemicals, enhancing crop protection and productivity.
作用机制
The mechanism by which N-(3-ethynylphenyl)pyrrolidine-3-carboxamide exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of pyrrolidine-3-carboxamide.
N-(3-ethynylphenyl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group on the pyrrolidine ring.
N-(3-ethynylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the amide group.
属性
IUPAC Name |
N-(3-ethynylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-10-4-3-5-12(8-10)15-13(16)11-6-7-14-9-11/h1,3-5,8,11,14H,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSFCJHXXUANBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
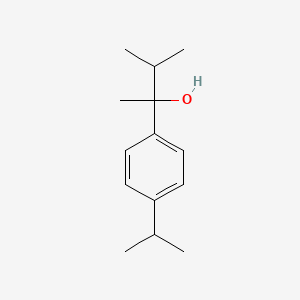
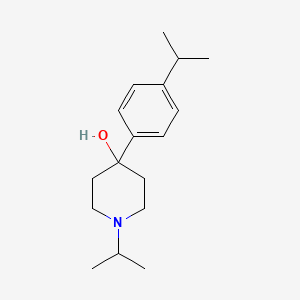
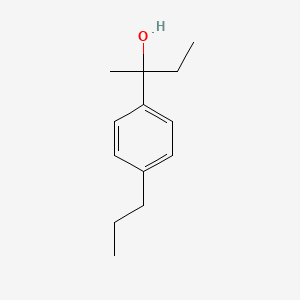
![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)
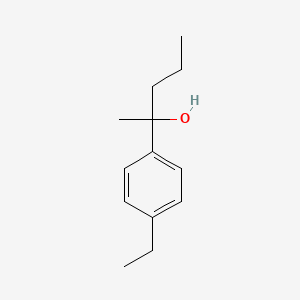
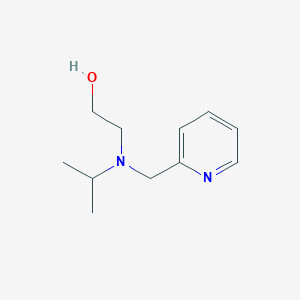
![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)
